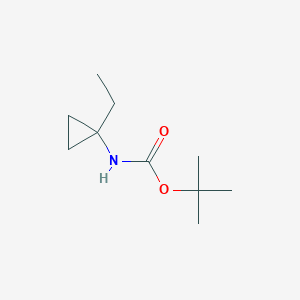

![molecular formula C16H12ClNO2 B2446245 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile CAS No. 866153-32-4](/img/structure/B2446245.png)

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

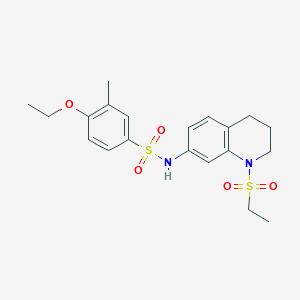

“3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile” is a chemical compound with the CAS Number: 866153-32-4 . It has a molecular weight of 285.73 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12ClNO2/c1-11-10-12(17)6-7-15(11)20-16-5-3-2-4-13(16)14(19)8-9-18/h2-7,10H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.It is a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Phenolic Compounds and Environmental Research

Phenolic compounds, such as Chlorogenic Acid (CGA), have gained attention for their wide range of biological and pharmacological effects. CGA, a dietary polyphenol, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It has also been studied for its role in modulating lipid metabolism and glucose in metabolic disorders. Such properties suggest phenolic compounds could be beneficial in treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA specifically has been highlighted for its potential use as a natural food additive to replace synthetic antibiotics, indicating its significance in scientific research and application beyond medicinal purposes (Naveed et al., 2018).

Environmental Pollutants and Toxicity Studies

The review and studies on environmental pollutants such as Bisphenol A (BPA), phenoxy herbicides, and triclosan underline the growing concern about the environmental and health impacts of chemical contaminants. BPA, for example, is known for its endocrine-disrupting effects and has been found in various environmental matrices and human samples. Triclosan, an antibacterial agent, has been detected in water environments and is of concern due to its potential toxicity and contribution to antibiotic resistance. The sorption behavior of phenoxy herbicides, like 2,4-D, to soil and organic matter, and their environmental fate, have been extensively reviewed, highlighting the complexity of their environmental interactions and potential risks (Werner et al., 2012).

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) have been researched for the treatment of wastewater containing recalcitrant compounds like acetaminophen, illustrating the potential for these methods in addressing pollution from pharmaceuticals and pesticides. AOPs lead to the formation of various by-products, and the efficiency and biotoxicity of these methods have been critically reviewed. Such studies contribute to understanding the effectiveness of AOPs in degrading complex organic pollutants and their implications for water treatment and environmental safety (Qutob et al., 2022).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name |

3-[2-(4-chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-11-10-12(17)6-7-15(11)20-16-5-3-2-4-13(16)14(19)8-9-18/h2-7,10H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOYOCBGWVTVIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

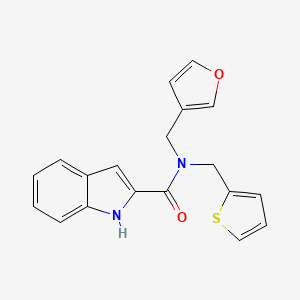

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)

![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)

![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)

![benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate](/img/structure/B2446174.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446175.png)

![6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2446182.png)